Terbium(III) bromide hexahydrate

Description

Properties

Molecular Formula |

Br3H12O6Tb |

|---|---|

Molecular Weight |

506.73 g/mol |

IUPAC Name |

terbium(3+);tribromide;hexahydrate |

InChI |

InChI=1S/3BrH.6H2O.Tb/h3*1H;6*1H2;/q;;;;;;;;;+3/p-3 |

InChI Key |

QCVSBMFWGOYMOK-UHFFFAOYSA-K |

Canonical SMILES |

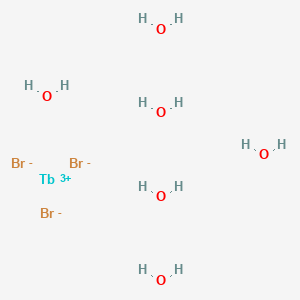

O.O.O.O.O.O.[Br-].[Br-].[Br-].[Tb+3] |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Routes for Terbium Iii Bromide Hexahydrate

Direct Synthesis Approaches

The direct synthesis of terbium(III) bromide hexahydrate is primarily achieved through two main routes: the reaction of terbium oxides with ammonium (B1175870) bromide and subsequent crystallization from aqueous solutions.

Reactions Involving Terbium Oxide Precursors and Ammonium Bromide

A prevalent method for synthesizing terbium(III) bromide involves the reaction of terbium(III) oxide (Tb₂O₃) with ammonium bromide (NH₄Br). wikipedia.org This reaction, when heated, yields anhydrous terbium(III) bromide, ammonia, and water, as shown in the following reaction:

Tb₂O₃ + 6 NH₄Br → 2 TbBr₃ + 6 NH₃ + 3 H₂O wikipedia.org

To obtain the hexahydrate form, the resulting anhydrous terbium(III) bromide can be dissolved in water and crystallized.

Crystallization from Aqueous Solutions for Hexahydrate Formation

This compound can be crystallized from an aqueous solution of terbium(III) bromide. wikipedia.org This is often achieved by dissolving terbium(III) oxide in hydrobromic acid (HBr), followed by evaporation of the solution to induce crystallization of the hexahydrate. guidechem.com The resulting crystals are typically white. wikipedia.org The stable hydrate (B1144303) of terbium bromide is the hexahydrate, LnBr₃·6H₂O, where Ln represents terbium. google.com

Thermal Decomposition and Dehydration Pathways

The thermal decomposition of this compound is a critical process that can lead to the formation of either the anhydrous salt or the oxybromide, depending on the conditions.

Formation of Anhydrous Terbium(III) Bromide

Heating this compound leads to its dehydration. wikipedia.org However, simply heating the hexahydrate in air is not sufficient to produce the pure anhydrous form due to the competing formation of terbium oxybromide. wikipedia.orgguidechem.com To obtain anhydrous terbium(III) bromide, the dehydration must be carried out under specific conditions, such as heating in a stream of dry hydrogen bromide (HBr) gas or by reacting the hexahydrate with an excess of thionyl bromide (SOBr₂) at 35-40°C under a nitrogen atmosphere. guidechem.comgoogle.com

| Dehydration Product | Conditions |

| Anhydrous Terbium(III) Bromide (TbBr₃) | Heating in a dry HBr atmosphere or reaction with excess SOBr₂. guidechem.comgoogle.com |

Formation of Terbium Oxybromide (TbOBr)

When this compound is heated, particularly at temperatures above 80°C, it is prone to hydrolysis, leading to the formation of the stable terbium oxybromide (TbOBr). wikipedia.orgguidechem.comgoogle.com This reaction involves the interaction of the terbium bromide with water molecules at elevated temperatures.

| Decomposition Product | Conditions |

| Terbium Oxybromide (TbOBr) | Heating of this compound in the presence of water/air. wikipedia.orgguidechem.comgoogle.com |

Crystallographic Analysis and Structural Elucidation of Terbium Iii Bromide Hexahydrate

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline material. For Terbium(III) bromide hexahydrate, these studies provide a detailed picture of the three-dimensional arrangement of ions and water molecules.

Determination of Unit Cell Parameters and Space Group

Crystallographic studies have shown that this compound is part of an isostructural series of lanthanide tribromide hexahydrates. rsc.org These compounds crystallize in the monoclinic system, and the space group has been identified as P2/n. rsc.org This space group assignment dictates the symmetry elements present within the crystal lattice. The unit cell parameters for this compound have been determined through these diffraction studies. rsc.org

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2/n |

| a (Å) | 8.10 |

| b (Å) | 10.10 |

| c (Å) | 6.79 |

| β (°) | 93.67 |

Coordination Environment of the Terbium(III) Ion

The structure of this compound is composed of complex cations and bromide anions. The formula is more descriptively written as [Tb(H₂O)₆Br₂]Br. Within the complex cation, the Terbium(III) ion is the central coordinating atom.

The Tb(III) ion is eight-coordinate, bonded to six water molecules and two bromide ions. These eight ligands arrange themselves around the central terbium ion, forming a specific coordination polyhedron. This type of high coordination number is characteristic of the relatively large ionic radii of the lanthanide elements. wikipedia.org The bromide ions and water molecules act as ligands, donating electron pairs to the positively charged terbium ion.

Role of Water Molecules in the Crystal Lattice

The six water molecules in the formula unit, known as waters of hydration, play a critical role in the crystal structure. All six water molecules are directly bonded to the Terbium(III) ion, forming part of the primary coordination sphere. rsc.org This direct coordination stabilizes the metal ion.

Powder X-ray Diffraction (PXRD) for Phase Identification and Purity Assessment

Powder X-ray Diffraction (PXRD) is a fundamental analytical technique used to identify crystalline phases and assess the purity of a bulk sample. For this compound, the PXRD pattern consists of a series of diffraction peaks at specific angles (2θ). This pattern serves as a unique fingerprint for the compound.

The theoretical PXRD pattern can be calculated from the single-crystal X-ray diffraction data, including the unit cell parameters and atomic positions. rsc.org By comparing the experimental PXRD pattern of a synthesized batch of this compound to this calculated reference pattern, one can confirm the identity of the desired crystalline phase. Furthermore, the absence of peaks corresponding to potential impurities, such as the anhydrous form (TbBr₃) or terbium oxybromide (TbOBr), confirms the purity of the sample. wikipedia.org

Intermolecular Interactions and Crystal Packing within the Hexahydrate Structure

The arrangement of the [Tb(H₂O)₆Br₂]⁺ complex cations and the Br⁻ counter-anions in the crystal lattice is governed by electrostatic forces and a network of hydrogen bonds.

Hydrogen Bonding Networks

An extensive and intricate network of hydrogen bonds provides significant stability to the crystal structure of this compound. The primary hydrogen bond donors are the hydrogen atoms of the six water molecules coordinated to the Tb(III) ion. rsc.org

Non-Covalent Interactions

The six water molecules are directly bonded to the central terbium ion, forming a coordination complex. The hydrogen atoms of these water molecules, carrying a partial positive charge, are attracted to the electron-rich bromide anions. This network of O-H···Br hydrogen bonds is the primary cohesive force linking the cationic complexes and the bromide anions into a stable, three-dimensional supramolecular assembly.

Crystallographic studies have determined that this compound possesses a monoclinic symmetry with the space group P2/n. rsc.org This specific arrangement dictates the precise geometry and orientation of the constituent ions and the resulting hydrogen bond network. The unit cell dimensions, which define the repeating unit of the crystal, provide the foundational data for understanding the spatial relationships between the hydrogen bond donors (the -OH groups of the water ligands) and the acceptors (the bromide ions).

Table 1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2/n |

This table is based on established crystallographic findings for lanthanide tribromide hexahydrates. rsc.org

The hydrogen bonding in this compound can be further detailed by examining the distances between the oxygen atoms of the water ligands and the bromide ions (O···Br distance) and the angle of the O-H···Br bond. These parameters are critical indicators of the strength of the non-covalent interactions. While the precise values are contingent on the full structural refinement, they typically fall within expected ranges for such interactions in hydrated metal halides.

Table 2: Representative Hydrogen Bond Parameters (Illustrative)

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) |

|---|---|---|---|---|---|---|

| O | H | Br | ~0.96 | Value | Value | Value |

| O | H | Br | ~0.96 | Value | Value | Value |

The collective effect of these numerous, relatively weak hydrogen bonds is a significant stabilizing energy for the crystal lattice. This network ensures a highly ordered and predictable arrangement of the ions, which is fundamental to the compound's solid-state properties.

Spectroscopic Characterization of Terbium Iii Bromide Hexahydrate

Luminescence Spectroscopy

Luminescence in terbium(III) compounds arises from the relaxation of electrons from an excited state to a ground state, a process that is highly sensitive to the local chemical environment of the Tb³⁺ ion.

The emission spectrum of the terbium(III) ion is characterized by a series of sharp, well-defined peaks, which are a hallmark of its intra-configurational 4f-4f electronic transitions. edp-open.org These transitions occur between the excited ⁵D₄ level and the various J-levels of the ⁷F ground state manifold (J = 6, 5, 4, 3). mdpi.commdpi.com The most prominent of these transitions is the green emission corresponding to the ⁵D₄ → ⁷F₅ transition, typically observed around 545 nm. mdpi.comrsc.orgnih.gov Other significant emission bands are found at approximately 489 nm (⁵D₄ → ⁷F₆), 584 nm (⁵D₄ → ⁷F₄), and 620 nm (⁵D₄ → ⁷F₃). mdpi.commdpi.commdpi.com The relative intensities of these peaks can be influenced by the symmetry of the coordination environment around the terbium ion. researchgate.net The characteristic green luminescence of Tb³⁺ makes it a valuable component in various optical materials. wikipedia.org

Table 1: Characteristic Emission Bands of the Terbium(III) Ion

| Transition | Wavelength (nm) | Color |

|---|---|---|

| ⁵D₄ → ⁷F₆ | ~489 | Blue-Green |

| ⁵D₄ → ⁷F₅ | ~545 | Green |

| ⁵D₄ → ⁷F₄ | ~584 | Yellow-Orange |

| ⁵D₄ → ⁷F₃ | ~620 | Red |

Note: The exact peak positions can vary slightly depending on the host matrix and local environment.

Direct excitation of the terbium(III) ion is generally inefficient due to the Laporte-forbidden nature of f-f transitions, resulting in very low molar extinction coefficients. edp-open.orgnih.gov Excitation spectra of terbium complexes, however, often reveal broad and intense bands. edp-open.orgrsc.org These bands are typically attributed to the S₀ → S₁ (π-π*) transitions within the organic ligands that are used to sensitize the terbium ion's luminescence. edp-open.orgrsc.org In the case of terbium(III) bromide hexahydrate, where no organic "antenna" ligand is present, the excitation would primarily occur through direct, albeit weak, absorption into the f-levels of the Tb³⁺ ion or potentially through charge-transfer bands. The excitation spectra of terbium complexes are often monitored at the most intense emission wavelength, around 545 nm, to identify the wavelengths that lead to the most efficient luminescence. rsc.orgresearchgate.net

To overcome the poor absorption of the Tb³⁺ ion, a common strategy is to use organic ligands that act as "antennas." edp-open.org This process, known as the antenna effect, involves the following steps:

The organic ligand (antenna) absorbs incident light, typically in the UV region, promoting it to an excited singlet state (S₁). mdpi.comresearchgate.net

The excited singlet state undergoes intersystem crossing to a lower-energy triplet state (T₁). mdpi.comresearchgate.net

Energy is then transferred from the ligand's triplet state to the resonant ⁵D₄ excited state of the terbium(III) ion. mdpi.comresearchgate.net

The excited Tb³⁺ ion then relaxes through its characteristic f-f radiative transitions, producing the observed luminescence. mdpi.com

For this energy transfer to be efficient, the triplet state energy of the ligand must be slightly higher than the ⁵D₄ energy level of the Tb³⁺ ion (approximately 20,500 cm⁻¹). mdpi.com If the energy gap is too small, back energy transfer from the Tb³⁺ ion to the ligand can occur, quenching the luminescence. researchgate.net Conversely, if the gap is too large, the energy transfer becomes less efficient. rsc.org In this compound, the water molecules and bromide ions are not effective antennas, so this mechanism is not prominent. However, understanding this principle is crucial in the broader context of terbium luminescence.

Photoluminescence quantum yield (PLQY) is a critical parameter that quantifies the efficiency of the conversion of absorbed photons into emitted photons. ossila.com It is defined as the ratio of the number of photons emitted to the number of photons absorbed. ossila.com The PLQY of terbium complexes can be significantly enhanced by the use of appropriate sensitizing ligands. nih.govbohrium.com For instance, some terbium complexes with 2-hydroxyisophthalamide-based ligands have been reported to have quantum yields as high as 60%. nih.govbohrium.com The PLQY is influenced by several factors, including the efficiency of the energy transfer from the ligand to the Tb³⁺ ion and the presence of non-radiative decay pathways that can quench the luminescence. mdpi.comuchile.cl In the case of this compound, the PLQY is expected to be relatively low due to the absence of an efficient antenna and the potential for quenching by high-energy O-H vibrations from the coordinated water molecules.

The luminescence decay of the excited ⁵D₄ state of the terbium(III) ion provides valuable information about its local environment and the dynamics of energy transfer and quenching processes. The decay is often characterized by a lifetime (τ), which is the time it takes for the luminescence intensity to decrease to 1/e of its initial value. For many terbium complexes, the decay curve can be fitted to a single exponential function, indicating a single emissive species in a uniform environment. mdpi.com The luminescence lifetimes of Tb³⁺ are typically in the microsecond to millisecond range. nih.gov

The measured lifetime can be used to distinguish between different types of quenching mechanisms and to calculate the efficiency of energy transfer. polyu.edu.hk For example, a shortening of the lifetime in the presence of a quencher indicates a dynamic quenching process. The number of water molecules coordinated to the terbium ion can also be estimated from the luminescence lifetime, as O-H vibrations are effective quenchers of Tb³⁺ luminescence.

The solvent can have a profound impact on the luminescence properties of terbium compounds. nih.gov Solvents containing high-energy oscillators, such as O-H or N-H bonds, can significantly quench the luminescence of the Tb³⁺ ion through non-radiative decay pathways. rsc.orgresearchgate.net This is a major reason why the luminescence of terbium(III) ions is often weaker in aqueous solutions. arabjchem.org The reduced luminescence intensity in solution is often attributed to solvent vibrations that effectively quench the excited state. rsc.org Conversely, using deuterated solvents (e.g., D₂O) can lead to an increase in luminescence intensity and lifetime because the lower vibrational frequency of O-D bonds reduces the efficiency of non-radiative quenching. researchgate.net The nature of the solvent can also influence the coordination sphere of the terbium ion, which in turn affects the emission spectrum and quantum yield. nih.gov

Luminescence Quenching Mechanisms by Coordinated Water Molecules

The luminescence of the Terbium(III) ion (Tb³⁺) is known for its characteristic narrow emission bands, arising from 4f-4f electronic transitions. However, in the hexahydrate form, the luminescence intensity is significantly diminished due to quenching by the coordinated water molecules. scirp.orgmdpi.comresearchgate.net This quenching process occurs because the high-frequency O-H vibrational oscillators of the water molecules act as an efficient pathway for non-radiative de-excitation of the excited Tb³⁺ ion. rsc.org

The energy of the excited ⁵D₄ state of the Tb³⁺ ion can be transferred to the vibrational overtones of the O-H bonds in the water molecules, dissipating the energy as heat rather than emitting it as light. rsc.org This non-radiative energy transfer is a dominant de-excitation mechanism when water is directly coordinated to the lanthanide ion. scirp.orgnih.gov The efficiency of this quenching is highly dependent on the number of water molecules in the inner coordination sphere of the terbium ion. nih.gov The replacement of these coordinated water molecules with other ligands that lack high-frequency oscillators is a common strategy to enhance the luminescence quantum yield of terbium complexes. mdpi.comresearchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the bonding and structure of this compound, particularly concerning the coordinated water molecules and the terbium-ion environment.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by distinct absorption bands corresponding to the vibrational modes of the coordinated water molecules and the lower frequency lattice vibrations. While a specific spectrum for this exact compound is not widely published, the expected vibrational modes can be inferred from studies of other hydrated lanthanide complexes and related materials. mdpi.comaip.orgresearchgate.net

The most prominent features are associated with the water molecules. A broad absorption band is expected in the 3200-3500 cm⁻¹ region, which is characteristic of the symmetric and asymmetric O-H stretching vibrations. aip.orgaip.org Another significant band, corresponding to the H-O-H bending vibration of coordinated water, typically appears around 1600-1660 cm⁻¹. aip.orgaip.org The presence of coordinated water, as opposed to lattice water, can sometimes be distinguished by the appearance of additional vibrational modes such as wagging or rocking in the 500-900 cm⁻¹ range. researchgate.net The vibrations involving the terbium ion, such as the Tb-O stretching from the coordinated water, are expected at lower frequencies, potentially around 400-500 cm⁻¹. rsc.org The Tb-Br lattice vibrations would occur at even lower wavenumbers, likely in the far-infrared region below 200 cm⁻¹. nih.gov

Table 1: Expected FT-IR Vibrational Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

|---|---|---|

| ~3200 - 3500 | ν(O-H) | Symmetric & Asymmetric Stretching |

| ~1600 - 1660 | δ(H-O-H) | Bending |

| ~500 - 900 | ρ(H₂O) | Rocking/Wagging |

| ~400 - 500 | ν(Tb-O) | Stretching |

Raman Spectroscopy

Raman spectroscopy offers complementary information to FT-IR, particularly for symmetric vibrations. For this compound, the most significant feature in the Raman spectrum is expected to be the totally symmetric stretching mode of the hydrated terbium aqua ion, [Tb(H₂O)ₙ]³⁺. Studies on aqueous solutions of heavy rare earth ions, including those adjacent to terbium, have identified a strongly polarized Raman band corresponding to the symmetric breathing mode (ν₁) of the [Ln(H₂O)₈]³⁺ octaaqua ion. mdpi.comsemanticscholar.org This mode appears in the low-wavenumber region, typically between 380 and 400 cm⁻¹. mdpi.comsemanticscholar.org For this compound, which contains [Tb(H₂O)₆]³⁺ units, a similar, strongly polarized band is anticipated, providing direct evidence of the Tb-O symmetric vibration of the coordinated water molecules. The non-coincidence of many Raman and IR active bands can also be used to confirm a centrosymmetric crystal structure. scirp.org

Table 2: Expected Raman Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | Properties |

|---|

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within the compound. For solid samples like this compound, diffuse reflectance is a common analytical technique.

Diffuse Reflectance UV-Vis Absorption Analysis

The diffuse reflectance UV-Vis spectrum of this compound is expected to show characteristic absorption features. While direct spectra for this compound are scarce, data from analogous compounds like terbium(III) nitrate (B79036) hexahydrate and terbium-containing double salts provide a reliable comparison. researchgate.net A strong, broad absorption band is typically observed in the UV region at wavelengths below approximately 380 nm. researchgate.netlookchem.com This absorption is generally attributed to ligand-to-metal charge transfer (LMCT) from the bromide or water ligands to the terbium ion. In addition to the broad charge transfer band, weaker and much sharper absorption peaks may be present, corresponding to the forbidden f-f electronic transitions of the Tb³⁺ ion. researchgate.net

Table 3: Expected UV-Vis Absorption Regions for this compound

| Wavelength Region (nm) | Assignment |

|---|---|

| < 380 | Ligand-to-Metal Charge Transfer (LMCT) |

Optical Band Gap Determination

The optical band gap (E_g) of a material can be determined from its diffuse reflectance spectrum. The sharp drop in absorption at the lower wavelength edge of the spectrum corresponds to the fundamental absorption edge, which can be used to calculate the band gap energy. researchgate.net The relationship between the absorption coefficient (α), the photon energy (hν), and the optical band gap is described by the Tauc equation: (αhν)ⁿ = A(hν - E_g), where A is a constant and the exponent n depends on the nature of the electronic transition (n=2 for a direct allowed transition and n=1/2 for an indirect allowed transition).

By converting the diffuse reflectance data (R) to the Kubelka-Munk function, F(R) = (1-R)² / 2R, which is proportional to the absorption coefficient α, a Tauc plot of [F(R)hν]ⁿ versus hν can be generated. The optical band gap is then determined by extrapolating the linear portion of the plot to the energy axis where [F(R)hν]ⁿ = 0. For related terbium compounds, the optical band edge has been identified at approximately 388 nm, suggesting that this compound is likely a wide-bandgap semiconductor. researchgate.netlookchem.com

Table 4: Optical Properties Derived from UV-Vis Spectroscopy

| Parameter | Typical Value | Method of Determination |

|---|---|---|

| Optical Band Edge | ~388 nm | From diffuse reflectance spectrum researchgate.netlookchem.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution-State Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and dynamics of chemical compounds in solution. However, the application of NMR to paramagnetic substances like this compound presents unique challenges and yields information distinct from that obtained for diamagnetic compounds. The presence of the paramagnetic Tb(III) ion, with its unpaired f-electrons, profoundly influences the NMR spectra of any interacting nuclei, including the protons of the coordinated water molecules.

In an aqueous solution, this compound dissolves to form the hydrated terbium(III) ion, [Tb(H₂O)ₙ]³⁺, where 'n' is the coordination number, and bromide ions. The NMR characterization of such a species focuses on the signals of the solvent molecules and any organic ligands, as the direct observation of the terbium nucleus is not practical in routine NMR. The paramagnetic nature of Tb(III) leads to significant shifts in the resonance frequencies of nearby nuclei, known as paramagnetic or hyperfine shifts, and can also cause substantial line broadening. staffs.ac.uknih.gov

The observed paramagnetic shift (δpara) is the sum of two contributions: the contact (or Fermi) shift (δc) and the pseudocontact (or dipolar) shift (δpc).

δpara = δc + δpc

The contact shift arises from the transfer of unpaired electron spin density from the metal ion to the observed nucleus through chemical bonds. This effect is typically significant for nuclei that are directly bonded to the paramagnetic center or are part of a conjugated system that is in close contact with the ion.

Due to the significant paramagnetic effects and the dynamic nature of water exchange, obtaining high-resolution ¹H NMR spectra of simple hydrated terbium(III) ions in solution is challenging. The signals are often extremely broad and shifted far from the typical diamagnetic region, making their detection and interpretation difficult.

However, studies on hydrated lanthanide ions, including terbium(III), using ¹⁷O NMR have provided valuable insights into the coordination and dynamics of water molecules in the first coordination sphere. acs.orgiaea.orgnih.gov These studies have helped to determine the number of water molecules directly coordinated to the terbium ion in aqueous solution and the rate of their exchange with bulk water molecules.

For instance, variable-pressure ¹⁷O NMR studies have been instrumental in elucidating the water-exchange mechanisms on the octaaqualanthanide(III) ions from terbium to thulium. acs.org The solid-state structures of hydrated lanthanide bromides show that the coordination environment can vary, with lighter lanthanides forming complexes with directly bonded bromide, while heavier ones tend to form hydrated complexes. staffs.ac.uk In solution, it is expected that the terbium ion exists as a hydrated species, with the bromide ions acting as counter-ions.

The following table summarizes the key factors influencing the NMR spectra of paramagnetic terbium(III) complexes in solution, which are applicable to the hydrated ion.

| Factor | Influence on NMR Spectrum | Relevant Research Insights |

| Paramagnetism of Tb(III) | Causes large chemical shift dispersion (paramagnetic shifts) and significant line broadening of proton signals. | The presence of the paramagnetic metal center can cause resonance signals to shift by tens or even hundreds of ppm. mdpi.com The absorption resonance peaks are comparatively broadened in terbium complexes compared to the free ligand, indicating the paramagnetic character of the Tb³⁺ ion. researchgate.net |

| Magnetic Anisotropy | A major contributor to the pseudocontact shift, which is dependent on the geometry of the complex. | The observation of lanthanide-induced shifts in NMR spectra is a manifestation of the lanthanide's magnetic properties, which are linked to the crystal field parameters. mdpi.com |

| Contact vs. Pseudocontact Shifts | The total paramagnetic shift is a sum of through-bond (contact) and through-space (pseudocontact) contributions. For terbium complexes, the pseudocontact shift is often dominant. | The ¹H NMR paramagnetic shifts induced by Dy(III), a neighboring lanthanide, were found to be dominated by the pseudocontact mechanism, although contact shifts were not negligible for some protons. acs.org |

| Water Exchange Dynamics | The rate of exchange of coordinated water molecules with the bulk solvent affects the observed line widths. | ¹⁷O NMR studies have been used to investigate water exchange mechanisms on hydrated lanthanide ions, including terbium. acs.orgiaea.org |

| Counter-ion Effects | The nature of the counter-ion (e.g., bromide) can influence the solution structure and dynamics, although often less significantly than coordinating ligands. | Studies on lanthanide bromide complexes with other ligands show that bromide can sometimes be directly coordinated to the metal, influencing the overall structure. staffs.ac.uk |

Table 1: Factors Influencing the NMR Characterization of Terbium(III) in Solution

In the absence of direct spectral data for this compound, the following table provides hypothetical ¹H NMR data to illustrate the expected observations for the protons of the coordinated water molecules in a paramagnetic terbium(III) aqua complex, contrasted with a typical diamagnetic aqua complex.

| Species | Nucleus | Hypothetical Chemical Shift (δ) / ppm | Hypothetical Line Width (Hz) | Key Observations |

| Diamagnetic Aqua Complex (e.g., [Lu(H₂O)ₙ]³⁺) | ¹H of H₂O | 4.7 | < 10 | Sharp signal at a typical chemical shift for water. |

| Paramagnetic Aqua Complex ([Tb(H₂O)ₙ]³⁺) | ¹H of H₂O | Highly shifted (e.g., > 10 or < 0) | > 1000 | Extremely broad signal, significantly shifted from the diamagnetic region due to strong paramagnetic influence. |

Table 2: Illustrative Comparison of ¹H NMR Data for Diamagnetic and Paramagnetic Aqua Complexes

Theoretical and Computational Investigations of Terbium Iii Bromide Hexahydrate Electronic Structure

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure of lanthanide complexes, providing a balance between computational cost and accuracy. researchgate.netacs.org DFT calculations can elucidate the ground state electronic properties, including the arrangement of molecular orbitals and the nature of chemical bonding.

DFT calculations on hydrated terbium(III) systems reveal that the electronic structure is largely defined by the interactions between the terbium 4f orbitals, the orbitals of the coordinating water molecules, and the counter-ions. In the case of terbium(III) bromide hexahydrate, the model would consist of a hydrated terbium cation, likely [Tb(H₂O)₆]³⁺, and bromide anions.

Theoretical studies on analogous hydrated terbium(III) chloride complexes show that the highest occupied molecular orbitals (HOMO) are typically composed of orbitals from the halide and water ligands, while the lowest unoccupied molecular orbitals (LUMO) have significant contributions from the terbium 4f orbitals. researchgate.net The energy difference between the HOMO and LUMO levels defines the band gap of the material, a crucial parameter for its optical and electronic properties. For instance, in a related terbium chlorobismuthate(III) double salt containing [Tb(OH₂)₈]³⁺ clusters, a significant optical band edge was observed, indicating its semiconductor nature. researchgate.net Similar characteristics would be anticipated for this compound.

Frontier molecular orbital (FMO) analysis, focusing on the HOMO and LUMO, is critical for understanding the reactivity and electronic transitions within a compound. For hydrated terbium(III) complexes, the FMOs are key to describing the pathways for energy transfer and luminescence. researchgate.net

In a representative hydrated terbium system, the HOMO is often localized on the ligands (water and halides), while the LUMO is predominantly centered on the terbium ion, specifically involving the 4f orbitals. researchgate.net This spatial separation of the frontier orbitals is fundamental to the antenna effect in lanthanide luminescence, where ligands absorb energy and transfer it to the lanthanide ion, which then emits light.

| Orbital | Primary Contribution in Analogous Hydrated Tb(III) Systems |

| HOMO | Ligand-based orbitals (e.g., p-orbitals of Bromine and Oxygen) |

| LUMO | Terbium-centered 4f orbitals |

| Data based on analogous hydrated terbium systems. |

DFT calculations are instrumental in predicting the emission pathways in luminescent materials like this compound. The characteristic green emission of terbium(III) arises from transitions between its ⁵D₄ and ⁷Fⱼ energy levels. nih.gov

Computational models can predict the efficiency of intramolecular energy transfer from the ligands to the terbium(III) ion. By calculating the energy levels of the ligand's triplet state and the terbium's excited states, it is possible to determine if the energy transfer is favorable. In cases where the ligand's triplet state energy is appropriately positioned above the ⁵D₄ level of Tb³⁺, efficient sensitization and subsequent f-f emission are expected. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

To investigate the excited state properties, which are crucial for understanding luminescence, Time-Dependent Density Functional Theory (TD-DFT) is employed. researchgate.net TD-DFT allows for the calculation of excitation energies and the nature of electronic transitions.

For a compound like this compound, TD-DFT can be used to model the absorption spectrum, identifying the ligand-based and f-f transitions. It can also help to elucidate the mechanism of energy transfer from the ligands to the terbium ion by mapping out the excited state potential energy surfaces. researchgate.net The accuracy of TD-DFT for lanthanide complexes can be dependent on the choice of functional and may require careful benchmarking.

Dynamical Mean-Field Theory (DMFT) for Strongly Correlated Electron Systems

For an even more rigorous treatment of electron correlation in f-electron systems, Dynamical Mean-Field Theory (DMFT) can be utilized, often in combination with DFT (DFT+DMFT). DMFT treats the strong electron-electron interactions in a more sophisticated manner than the static Hubbard U correction in DFT+U. This method is computationally demanding but can provide a more accurate picture of the electronic spectral function and the dynamics of the f-electrons. While applications of DMFT to a relatively simple compound like this compound are not common in the literature, it represents the forefront of theoretical approaches for strongly correlated materials.

Advanced Magnetic Properties Research of Terbium Iii Bromide Hexahydrate and Terbium Containing Materials

Magnetic Susceptibility and Magnetization Studies (M(H) Curves)

Magnetization (M) versus applied magnetic field (H) curves are crucial for characterizing magnetic materials. For instance, studies on single crystals of terbium metal reveal a saturation moment of 9.34 Bohr magnetons per atom, with the 'b' axis being the easy direction of magnetization. aps.org In the ferromagnetic state, terbium exhibits significant anisotropy in the basal plane. aps.org

Research on terbium hydroxide, Tb(OH)₃, using polarized neutrons, has allowed for the measurement of its magnetic form factor in both paramagnetic (90 K) and ferromagnetic (2.6 K) states. aps.org These M(H) studies show that at 2.6 K, the terbium moment reaches 8.90 Bohr magnetons. aps.org In more complex systems like the cyanido-bridged heterometallic compounds NdCu and YbCu, magnetization at 2 K reached 1.35 μB and 1.99 μB, respectively, at a field of 50 kOe. u-tokyo.ac.jp These studies highlight the diverse magnetic responses of terbium-containing materials under an applied magnetic field.

Exploration of Ferrimagnetic Behavior in Terbium-Substituted Compounds

Ferrimagnetism is a type of magnetism where the magnetic moments of atoms on different sublattices are opposed, as in antiferromagnetism, but the opposing moments are unequal, resulting in a net spontaneous magnetization. The substitution of terbium(III) ions into various ferrite (B1171679) structures has been a fruitful area of research for inducing and modifying ferrimagnetic properties.

The magnetic properties of ferrimagnetic spinels, with the general formula AB₂O₄, are derived from the magnetic interactions between cations located in tetrahedral (A) and octahedral (B) sites. ipme.ru The introduction of Tb³⁺ ions can significantly alter these interactions. For example, in (Y₁₋ₓTbₓ)₃Co₁₁B₄ compounds, a transition from ferromagnetic to ferrimagnetic ordering is observed when yttrium is substituted by terbium (for x>0). worldscientific.com

Similarly, studies on terbium-substituted zinc ferrites (ZnTbₓFe₂₋ₓO₄) and magnesium ferrites (Mg₁₋ₓTbₓFe₂O₄) confirm that the resulting materials exhibit ferrimagnetic behavior. ifmo.ruresearchgate.net Mössbauer spectroscopy of CoFe₂₋ₓTbₓO₄ nanoparticles also points towards a ferrimagnetic nature. ipme.ru This behavior stems from the distribution of cations between the A and B sites and the resulting magnetic interactions. semanticscholar.org The large ionic radius and the high magnetic moment of the Tb³⁺ ion (μeff = 9.7–9.8 μB) compared to Fe³⁺ (μeff ≈ 5.9 μB) are key factors that greatly alter the superexchange interactions (Fe³⁺–O²⁻–Fe³⁺) within the ferrite lattice, leading to the observed ferrimagnetic characteristics. mdpi.com

Influence of Terbium(III) Ion Substitution on Magnetic Parameters (Saturation Magnetization, Remanence, Coercivity, Magnetic Moment)

The substitution of Tb³⁺ ions into spinel ferrite lattices has a profound and complex effect on key magnetic parameters, including saturation magnetization (Ms), remanence (Mr), coercivity (Hc), and the magnetic moment (nB). The specific influence often depends on the host material and the concentration of the terbium dopant.

In nickel ferrite (NiFe₂O₄), doping with Tb³⁺ leads to a decrease in both saturation magnetization and coercivity. mdpi.comresearchgate.net Specifically, Ms dropped to a minimum of ~30.6 emu/g at a terbium concentration of x=0.1, while Hc reached a minimum of ~102 Oe at x=0.075. mdpi.comresearchgate.net A similar trend was observed in terbium-chromium co-substituted cobalt ferrites (Co₁₋ₓTbₓFe₂₋yCryO₄), where both Ms and Mr decreased from 62 emu/g to 51 emu/g and from 13.38 emu/g to 8.29 emu/g, respectively. semanticscholar.org Likewise, in sonochemically prepared CoTbₓFe₂₋ₓO₄ nanoparticles, the Ms, Mr, Hc, and magnetic moment values all decreased as Tb³⁺ substitution increased. researchgate.net

Conversely, some studies on terbium-substituted cobalt ferrite (CoFe₂₋ₓTbₓO₄) nanoparticles prepared by a reverse micelle method reported an increase in saturation magnetization with increasing terbium content, while the coercivity decreased. ipme.ruresearchgate.net This was also observed in terbium-doped zinc ferrite. ifmo.ru This enhancement in Ms is attributed to the preferential substitution of Fe³⁺ ions at tetrahedral sites by Tb³⁺ ions, leading to a change in the cation distribution that favors a higher net magnetic moment. ipme.ru

These contrasting results highlight the intricate role of Tb³⁺ substitution, where factors such as site preference (tetrahedral vs. octahedral), particle size, and preparation method significantly influence the magnetic outcome. ipme.rumdpi.comresearchgate.net

Table 1: Effect of Terbium(III) Ion Substitution on Magnetic Properties of Various Ferrites

| Substituted Compound | Effect on Saturation Magnetization (Ms) | Effect on Coercivity (Hc) | Effect on Remanence (Mr) | Reference |

|---|---|---|---|---|

| NiFe₂₋ₓTbₓO₄ | Decreases | Decreases | Not Specified | mdpi.comresearchgate.net |

| CoFe₂₋ₓTbₓO₄ | Increases | Decreases | Not Specified | ipme.ruresearchgate.net |

| CoTbₓFe₂₋ₓO₄ (sonochemical method) | Decreases | Decreases | Decreases | researchgate.net |

| Co₁₋ₓTbₓFe₂₋yCryO₄ | Decreases | Not Specified | Decreases | semanticscholar.org |

| ZnTbₓFe₂₋ₓO₄ | Increases | Decreases | Not Specified | ifmo.ru |

Investigation of Temperature-Dependent Magnetic Transitions

Terbium-containing materials often exhibit complex magnetic behaviors that are highly dependent on temperature, including multiple magnetic phase transitions.

For example, terbium orthoferrite (TbFeO₃) undergoes two spin-reorientation transitions at low temperatures. ras.ru Above 6.5 K, the weak ferromagnetic moment is aligned along the c-axis. At T_R1 = 6.5 K, it transitions to the a-axis, and at T_R2 = 3.1 K, it returns to the c-axis. ras.ru Similarly, the intermetallic compound TbFe₂Al₁₀ becomes magnetically ordered below a Néel temperature (T_N) of 16.5 K, initially with a sine-wave modulated magnetic structure. uni-augsburg.de Below 11 K, it transitions into a square-wave modulated structure. uni-augsburg.de

Terbium single crystals display a ferromagnetic state below a Curie point of 221 K and a narrow antiferromagnetic phase between 221 K and 229 K. aps.org Various terbium oxides also show long-range antiferromagnetic ordering at very low temperatures, typically between 2 K and 7 K. aip.org More recently studied materials like Tb₂O₂NCN exhibit long-range antiferromagnetic ordering below T_N = 6.5 K and show field-induced metamagnetic transitions. rsc.org The compound TbSi displays two distinct antiferromagnetic transitions, one at approximately 58 K and a second at around 39 K. arxiv.org

These temperature-dependent transitions are a hallmark of the competing magnetic interactions and strong magnetic anisotropy inherent to the Tb³⁺ ion and its surrounding crystal lattice.

Table 2: Magnetic Transition Temperatures in Terbium-Containing Materials

| Compound | Transition Temperature(s) | Nature of Transition | Reference |

|---|---|---|---|

| Terbium (single crystal) | 221 K (T_C), 221-229 K | Ferromagnetic, Antiferromagnetic | aps.org |

| TbFeO₃ | 6.5 K, 3.1 K | Spin Reorientation | ras.ru |

| TbFe₂Al₁₀ | 16.5 K (T_N), 11 K | Antiferromagnetic, Structural Modulation Change | uni-augsburg.de |

| Tb₂O₃ (C type) | 2 K | Antiferromagnetic Ordering | aip.org |

| Tb₂O₃ (B type) | 7 K | Antiferromagnetic Ordering | aip.org |

| TbO₂ | 3 K | Antiferromagnetic Ordering | aip.org |

| Tb₂O₂NCN | 6.5 K (T_N) | Antiferromagnetic Ordering | rsc.org |

| TbSi | ~58 K, ~39 K | Antiferromagnetic | arxiv.org |

Coordination Chemistry and Complex Formation of Terbium Iii Bromide Hexahydrate

Formation of Inorganic Coordination Complexes

While Terbium(III) bromide itself is a simple inorganic salt, it readily participates in the formation of more complex inorganic coordination structures. In aqueous solutions, the terbium ion is hydrated, and the bromide ions may or may not be directly coordinated to the metal center, depending on the concentration and presence of other competing ligands. A solution of terbium(III) bromide can be crystallized to form the hexahydrate, TbBr₃·6H₂O. wikipedia.org

Terbium(III) ions are known to form coordination polymers with various inorganic and simple organic bridging ligands. For instance, one-dimensional coordination polymers of terbium(III) have been synthesized using glutarate as a ligand, where the terbium ions are coordinated by oxygen atoms from the carboxylate groups and water molecules, resulting in a distorted tri-capped trigonal prismatic TbO₉ polyhedron. frontiersin.org Similarly, isostructural coordination polymers of terbium(III) with N-(phenyl)oxamate have been prepared, forming neutral zigzag chains where the lanthanide ions are linked by the oxamate (B1226882) ligands. rsc.org In these structures, the coordination sphere around the terbium ion is a capped square antiprism (CSAPR-9). rsc.org

Computational studies have been employed to model the stability of terbium(III) bromide complexes in aqueous solutions at various temperatures. researchgate.net These models help in predicting the thermodynamic parameters, such as the standard entropies and enthalpies of formation, which provide insights into the nature of the complexation, for instance, whether it is an inner-sphere or outer-sphere complex. researchgate.net

Organic Ligand Interactions and Complexation Studies

The interaction of terbium(III) ions with organic ligands is a cornerstone of modern materials science and bio-imaging, largely due to the "antenna effect." Organic chromophoric ligands can absorb light efficiently and transfer the excitation energy to the terbium(III) ion, which then emits its characteristic sharp, green luminescence. nih.gov This sensitization process overcomes the issue of the low absorption coefficients of the Tb³⁺ ion itself. nih.gov

Peptide-Based Ligands and Enhanced Luminescence Mechanisms

Peptide-based ligands have emerged as a sophisticated class of molecules for complexing with terbium(III) and enhancing its luminescence. Cyclic peptides are particularly noteworthy as their conformational constraints can mimic the metal-binding sites found in metalloproteins. nih.gov A notable example is the cyclic peptide cy(WQETR), which was identified through library screening to bind to Tb³⁺ and significantly enhance its luminescence intensity by 150-fold. nih.govescholarship.org

The mechanism for this enhancement is attributed to the antenna effect, where the tryptophan residue within the peptide sequence plays a crucial role. nih.govescholarship.org The tryptophan directly interacts with the terbium ion, providing a pathway to a low-lying triplet excited state. nih.govescholarship.org This triplet state can then efficiently transfer energy to the 5D₄ emissive level of the Tb³⁺ ion, leading to the observed intense luminescence. nih.govescholarship.org This direct interaction and subsequent energy transfer is more effective than simply shielding the terbium ion from solvent molecules, which is another mechanism by which polydentate ligands can enhance luminescence. nih.govescholarship.org The binding of such peptide ligands can be quantified, with the cy(WQETR)-Tb³⁺ complex exhibiting an apparent EC₅₀ of 540 μM. nih.gov The utility of these peptide-based sensors has been demonstrated in the detection of molecules like tromethamine in complex biological media. nih.govescholarship.org

Furthermore, bifunctional macrocyclic chelate ligands bearing alkyne groups have been developed for the luminescent labeling of biomolecules. nih.govresearchgate.net These complexes can be conjugated to proteins containing genetically encoded azide (B81097) functionalities via a "click" reaction, resulting in a significant enhancement of the terbium(III) emission upon ligation. nih.govresearchgate.net

Supramolecular Coordination Architectures and Chiral Systems

The self-assembly of terbium(III) complexes with specific organic ligands can lead to the formation of intricate supramolecular architectures. These structures are held together by non-covalent interactions, including metal-coordination bonds. For instance, terbium(III)-porphyrin double-decker complexes have been observed to form well-ordered, helix-shaped arrays on the surface of single-walled carbon nanotubes. nih.govrsc.orgscispace.com These supramolecular structures are stabilized by π-stacking interactions. nih.gov

Chirality can be expressed from the molecular to the macroscopic level in terbium coordination polymers. Homochiral helices of terbium(III) complexes have been formed using chiral phosphonic acid-based ligands. mdpi.com The assembly of these chiral structures can be influenced by reaction conditions such as pH. mdpi.com Helical tris(dipicolinate)terbium(III) complexes exist as a racemic mixture of Λ and Δ enantiomers in solution. nih.gov The interaction of these complexes with chiral amino acids can perturb this racemic equilibrium, a phenomenon known as the Pfeiffer effect, which can be detected by circularly polarized luminescence (CPL). nih.gov The interaction of terbium(III) with chiral polyether macrocycles has also been shown to induce strong CPL signals, indicating the coordination of the Tb³⁺ ion in a dissymmetric environment provided by the chiral ligand. rsc.org

Chelation and Ligand Exchange Kinetics

The rates at which ligands associate with and dissociate from a metal center are crucial for understanding the stability and reactivity of coordination complexes. For terbium(III) complexes, ligand exchange can be relatively fast. rsc.org

Studies on the isotopic exchange between the terbium(III) ion and its EDTA complex in aqueous buffer systems have provided insights into the mechanisms of ligand exchange. cdnsciencepub.com The rate of exchange is influenced by factors such as the concentrations of the complex, the free metal ion, and the pH of the solution. cdnsciencepub.com The predominant pathway for exchange often involves the decomposition of a protonated complex. cdnsciencepub.com The presence of other anions in the medium, such as acetate (B1210297) from the buffer, can also influence the exchange rate, potentially through the formation of mixed-ligand complexes. cdnsciencepub.com

The kinetic lability of terbium(III) complexes has been observed in systems with macrocyclic ligands, where a fast host-guest exchange occurs on the NMR timescale. rsc.org This rapid exchange can sometimes make the isolation of solid-state complexes challenging. rsc.org In the context of bio-applications, macrocyclic ligands are often designed to form thermodynamically stable and kinetically inert complexes to ensure the terbium ion remains tightly bound. nih.gov However, for applications such as RNA footprinting, some degree of lability is required to allow for substrate binding. nih.gov For example, in the complex [Tb(L1)(OH₂)₂]³⁺, the water ligands are labile and can be displaced by the substrate. nih.gov The cleavage of a model RNA phosphodiester by this complex was observed with a second-order rate constant of 277 M⁻¹s⁻¹. nih.gov

| Complex/System | Method | Key Findings | Reference |

| Tb(III)/TbEDTA⁻ | Isotopic Exchange Kinetics | Exchange rate depends on [complex], [metal ion], and pH. Involves protonated intermediates. | cdnsciencepub.com |

| [Tb(L1)(OH₂)₂]³⁺ | UpNP Cleavage Kinetics | k_obs = 5.5(1) × 10⁻² s⁻¹, k₂ = 277(5) M⁻¹s⁻¹ for RNA model cleavage. | nih.gov |

| Tb(III) + Chiral Polyether Macrocycle | NMR Spectroscopy | Fast host-guest exchange on the NMR timescale. | rsc.org |

Influence of Coordination Environment on Spectroscopic and Magnetic Characteristics

The coordination environment around the terbium(III) ion has a profound impact on its spectroscopic and magnetic properties. The luminescence of terbium(III) complexes is highly sensitive to the nature of the coordinating ligands. The "antenna effect," where an organic ligand absorbs energy and transfers it to the terbium(III) ion, is a prime example of this influence. bohrium.com The efficiency of this energy transfer, and thus the luminescence quantum yield, is dependent on the energy gap between the triplet state of the ligand and the emissive 5D₄ level of the Tb³⁺ ion. bohrium.com By modifying the substituents on the organic ligand, this energy gap can be tuned to optimize the luminescence intensity. bohrium.com For example, in a series of dinuclear terbium(III) complexes with substituted pyridylamino-4-R-phenoxo tripodal ligands, electron-acceptor substituents were found to improve the luminescent properties. bohrium.com

The symmetry of the coordination polyhedron around the terbium(III) ion also plays a critical role in determining its magnetic properties, particularly its magnetic anisotropy. mdpi.com This is especially important for the design of single-molecule magnets (SMMs). bohrium.com For instance, in heteronuclear triple-decker phthalocyanine (B1677752) complexes containing terbium(III), a change in the coordination geometry from square antiprismatic (SAP) to distorted prismatic (DP) leads to a significant increase in the axial magnetic anisotropy. mdpi.com This change in coordination can sometimes be induced by the solvent. mdpi.com

The emission spectrum of terbium(III) consists of several sharp bands corresponding to transitions from the 5D₄ excited state to the ⁷Fⱼ ground state multiplets (J = 0-6). mdpi.comnih.gov The relative intensities of these bands can be influenced by the local symmetry of the terbium ion. The intensity of the hypersensitive 5D₄ → ⁷F₅ transition is particularly sensitive to the coordination environment. mdpi.com

| Property | Influencing Factor | Effect | Reference |

| Luminescence Intensity | Ligand Triplet State Energy | Optimized energy gap between ligand triplet state and Tb³⁺ 5D₄ level enhances luminescence. | bohrium.com |

| Luminescence Quantum Yield | Exclusion of Solvent Molecules | Reduces non-radiative quenching from O-H oscillators. | nih.govescholarship.org |

| Magnetic Anisotropy | Coordination Polyhedron Symmetry | Lower symmetry (e.g., distorted prism vs. square antiprism) can increase magnetic anisotropy. | mdpi.com |

| Emission Spectrum | Local Symmetry | Affects the relative intensities of the 5D₄ → ⁷Fⱼ transitions. | mdpi.com |

Applications of Terbium Iii Bromide Hexahydrate in Advanced Materials Research

Optoelectronic Materials Development

The luminescent properties of the terbium(III) ion, characterized by its distinct green emission, make it a candidate for various applications in optoelectronic devices. While research has broadly focused on terbium-doped materials, the specific use of terbium(III) bromide hexahydrate as a precursor or active component is an emerging area of investigation.

Phosphor Materials for Light-Emitting Diodes (LEDs)

The development of efficient phosphor materials is crucial for the advancement of solid-state lighting, particularly in the fabrication of white LEDs. Terbium(III) ions are well-known for their sharp, narrow-band green emission, which is a key component in achieving a balanced white light spectrum in phosphor-converted LEDs (pc-LEDs). The primary emission peak of Tb³⁺ is centered around 545 nm, corresponding to the ⁵D₄ → ⁷F₅ transition.

While various terbium-containing compounds are utilized as green phosphors, the direct application of this compound in commercial LED phosphors is not widely documented. However, its water solubility could offer advantages in solution-based synthesis methods for phosphor powders or quantum dots. The performance of a terbium-based phosphor is highly dependent on the host material, which influences factors such as quantum efficiency, thermal stability, and long-term reliability. The bromide and hydrate (B1144303) components of the compound would need to be considered in the synthesis of a stable and efficient phosphor.

Table 1: Comparison of Common Green Phosphors and Potential Terbium Bromide-Derived Phosphors

| Feature | Y₃Al₅O₁₂:Ce³⁺ (YAG:Ce) | Lu₃Al₅O₁₂:Ce³⁺ (LuAG:Ce) | Potential TbBr₃-Derived Phosphor |

| Emission Peak | ~530-550 nm (Broadband) | ~510-530 nm (Broadband) | ~545 nm (Narrowband) |

| Excitation Source | Blue LED (~450 nm) | Blue LED (~450 nm) | Near-UV or Blue LED |

| Quantum Yield | High | Very High | Host-dependent |

| Thermal Stability | Good | Excellent | To be determined |

| Synthesis Route | Solid-state reaction | Solid-state reaction | Potentially solution-based |

Laser Gain Media

The sharp emission lines of lanthanide ions, including terbium, make them suitable for use in laser gain media. The specific electronic transitions of the Tb³⁺ ion offer the potential for laser emission in the visible spectrum, particularly in the green and yellow regions. Research has explored various terbium-doped crystals, such as fluorides and oxides, as potential laser materials. researchgate.net

The use of this compound as a direct component of a laser gain medium is not established. The presence of water of hydration is generally detrimental to the performance of laser crystals due to non-radiative decay processes. However, it could serve as a precursor in the synthesis of anhydrous terbium-doped halide crystals or glasses. The development of new host materials with low phonon energies is crucial to achieving efficient laser action from terbium ions.

Table 2: Properties of Selected Terbium-Doped Laser Gain Media

| Host Material | Emission Wavelength | Pump Wavelength | Reported Slope Efficiency |

| LiLuF₄:Tb³⁺ | 544 nm | 488 nm | 58% |

| KY₃F₁₀:Tb³⁺ | 543 nm | 488 nm | 45% |

| Tb³⁺:YAG | 545 nm, 587 nm | 488 nm | Lower efficiency |

Functional Ceramics and Solid-State Materials

The incorporation of terbium ions into ceramic and other solid-state materials can impart specific electrical, magnetic, and optical properties. This compound can be a potential precursor for the synthesis of these advanced materials.

Tailoring Electrical, Magnetic, and Optical Properties of Ceramics

Doping ceramics with rare-earth elements like terbium can significantly alter their properties. For instance, terbium-doped zirconia has been investigated for its potential as a thermal barrier coating and in solid oxide fuel cells. The terbium ions can stabilize specific crystal phases and introduce oxygen vacancies, which affect ionic conductivity. While terbium oxides are more commonly used as the doping agent in ceramic synthesis, this compound could be employed in solution-based synthesis routes, such as sol-gel or co-precipitation, to achieve a uniform distribution of dopant ions within the ceramic matrix.

The magnetic properties of terbium are also of interest. Terbium compounds can exhibit magnetostrictive and magneto-optical effects. The incorporation of terbium into ceramic hosts could lead to the development of novel multifunctional materials with coupled magnetic and electrical properties.

Exploration in Solid-State Electrolytes for Batteries

A significant area of research for terbium bromide is in the development of solid-state electrolytes for all-solid-state lithium batteries. sciopen.com These batteries offer potential improvements in safety and energy density compared to conventional lithium-ion batteries with liquid electrolytes. Halide-based solid electrolytes are particularly promising due to their good ionic conductivity and electrochemical stability.

Recent research has demonstrated a rare-earth halide solid electrolyte, Li₃TbBr₆, synthesized from materials including terbium bromide. researchgate.net This material exhibits high ionic conductivity and a wide electrochemical window. sciopen.com The use of terbium in the bromide-based electrolyte contributes to its favorable properties, enabling stable cycling performance in solid-state battery configurations. sciopen.comresearchgate.net

Table 3: Performance of Li₃TbBr₆ Solid Electrolyte

| Property | Value |

| Ionic Conductivity | 1.7 mS·cm⁻¹ sciopen.com |

| Electrochemical Window | Wide sciopen.com |

| Cycling Stability (Li-Te battery) | Stable for up to 600 cycles sciopen.com |

| Synthesis Method | Vacuum evaporation-assisted sciopen.com |

Potential in High-Temperature Superconductors

The field of high-temperature superconductivity involves complex materials, often layered perovskite structures containing rare-earth elements. While some rare-earth elements are components of certain cuprate (B13416276) and iron-based superconductors, there is no established research demonstrating the use of this compound in the synthesis of high-temperature superconductors. The role of rare-earth ions in these materials is often structural, influencing the electronic properties of the copper-oxygen or iron-arsenic planes where superconductivity occurs. The presence of bromine in the crystal lattice would likely be disruptive to the formation of the necessary superconducting phases. Therefore, the application of this compound in this area remains speculative and is not a current focus of research.

Metal-Organic Frameworks (MOFs) for Luminescent and Structural Applications

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Terbium-based MOFs are of particular interest due to their strong luminescent properties and diverse structural possibilities. While many syntheses of terbium MOFs utilize nitrate (B79036) or chloride salts as the terbium source, the principles of coordination chemistry suggest that this compound is also a viable precursor. mdpi.com

The synthesis of terbium-containing MOFs typically involves the solvothermal reaction of a terbium salt with a chosen organic linker. nih.gov The resulting framework can exhibit a range of topologies and pore sizes, tailored by the selection of the building blocks. These materials are often characterized by their high surface area and thermal stability.

Luminescent Applications:

Terbium-based MOFs are renowned for their bright green luminescence, which arises from the characteristic ⁵D₄ → ⁷Fⱼ electronic transitions of the Tb³⁺ ion. nih.gov The organic linkers in the MOF structure can act as "antennas," absorbing energy and efficiently transferring it to the terbium centers, which then emit light. This sensitized luminescence makes terbium MOFs highly effective as sensors for various molecules and ions. For instance, the luminescence of certain terbium MOFs can be quenched in the presence of specific analytes, such as nitroaromatics (found in explosives) or metal ions like Fe³⁺, allowing for their sensitive and selective detection. nih.govresearcher.lifersc.orgrsc.org The detection limits for such sensors can be in the micromolar range. nih.govresearcher.life

Structural Applications:

The well-defined porous structures of terbium MOFs also make them suitable for applications in gas storage and separation. The size and functionality of the pores can be tuned to selectively adsorb certain gases. Furthermore, the robust frameworks of some terbium MOFs can serve as heterogeneous catalysts for various organic reactions.

Table 2: Properties and Applications of Selected Terbium-Based MOFs

| MOF System | Terbium Precursor Mentioned | Organic Linker(s) | Key Property | Application |

|---|---|---|---|---|

| Hollow Tb-MOF Spheres | Terbium nitrate hexahydrate | 1,3,5-benzenetricarboxylic acid (H₃BTC) and 2,5-thiophenedicarboxylic acid (H₂TDC) | Luminescence quenching in the presence of Fe³⁺ | Detection of Fe³⁺ ions nih.gov |

| 2D Tb-MOF | Not specified | Not specified | Luminescence quenching by norfloxacin (B1679917) | Detection of norfloxacin researcher.life |

| (TbₓLu₁₋ₓ)₂bdc₃·nH₂O | Terbium(III) nitrate pentahydrate | 1,4-benzenedicarboxylate (bdc) | Bright green luminescence | Luminescent materials nih.gov |

| Luminescent Tb-MOF Films | Not specified | Not specified | Luminescence quenching by 2,4-dinitrotoluene (B133949) (DNT) | Detection of explosives rsc.org |

| [Tb(L₁)₂/₃(L₂)₁/₂(H₂O)₂]·2H₂O | Not specified | 2,4,6-tris(4-carboxyphenoxy)-1,3,5-triazine (H₃L₁) and terephthalic acid (H₂L₂) | Stable luminescence over a wide pH range | Quantitative detection of nitroaromatics rsc.org |

Analytical Chemistry Applications via Sensitized Luminescence Methods

The principle of sensitized luminescence, where an organic molecule absorbs light and transfers the energy to a lanthanide ion, is a powerful tool in analytical chemistry for the determination of trace amounts of various substances. Terbium(III) ions are frequently employed in these methods due to their characteristic sharp emission bands and long luminescence lifetimes, which allow for time-resolved measurements that reduce background interference. While many studies utilize terbium(III) chloride, the bromide salt is expected to behave similarly in solution for these applications.

In a typical sensitized luminescence assay, the analyte of interest acts as the "antenna" molecule. When the analyte complexes with terbium(III) ions, its absorption of ultraviolet light leads to the characteristic green emission from the terbium. The intensity of this emission is proportional to the concentration of the analyte, allowing for highly sensitive quantification. This technique has been successfully applied to the determination of a wide range of compounds, including pharmaceuticals and biomolecules. researching.cn

For example, methods have been developed for the determination of catecholamines, such as epinephrine (B1671497) and norepinephrine, with detection limits in the low microgram per liter range. Similarly, this technique has been used to create assays for enzyme activity, where the enzymatic conversion of a substrate that does not sensitize terbium luminescence into a product that does can be monitored over time. nih.gov The addition of synergistic agents or the use of micellar media can further enhance the luminescence signal and improve the sensitivity of these assays. researching.cnresearchgate.net

Table 3: Examples of Analytes Determined by Terbium-Sensitized Luminescence

| Analyte | Sample Matrix | Reported Detection Limit | Reference |

|---|---|---|---|

| Epinephrine | Human serum | 0.59 µg/L | |

| Norepinephrine | Human serum | 0.58 µg/L | |

| Dopamine | Pharmaceutical preparation | 2.4 x 10⁻⁸ mol/L | researching.cn |

| Flubiprofen | Pharmaceutical formulations | 10 ng/mL | researchgate.net |

| Thiabendazole | Not specified | Not specified | osti.gov |

Comparative Analysis and Future Research Directions

Structure-Property Relationships Across Lanthanide Bromide Hydrates

The properties of lanthanide bromide hydrates are intrinsically linked to their crystal structures, which are influenced by the steady decrease in ionic radius across the lanthanide series—a phenomenon known as the lanthanide contraction. For the hydrated forms, most lanthanide bromides, including those of terbium, samarium, europium, gadolinium, dysprosium, holmium, erbium, thulium, ytterbium, and lutetium, crystallize as hexahydrates (LnBr₃·6H₂O). google.com In contrast, lanthanum bromide typically forms a heptahydrate, LaBr₃·7H₂O. google.comwikipedia.org

This structural variation is a direct consequence of the decreasing size of the Ln³⁺ ion. The larger, early lanthanides can accommodate a higher number of water molecules in their primary coordination sphere, while the smaller, later lanthanides accommodate fewer. This trend is also observed in lanthanide chloride hydrates, where early lanthanides form dimeric complexes with a higher water coordination, and the heavier lanthanides form monomeric units with fewer coordinated water molecules. nih.gov

The coordination environment significantly impacts the material's properties. For instance, the thermal stability of these hydrates is a key property. When heated, Terbium(III) bromide hexahydrate, like other lanthanide bromide hydrates, undergoes dehydration. wikipedia.org However, this process is often accompanied by hydrolysis, leading to the formation of the more stable oxybromide (TbOBr), particularly at temperatures above 80°C. google.comwikipedia.org The tendency towards hydrolysis during dehydration is a common feature among hydrated lanthanide halides. urfu.ru

| Property | Lanthanum(III) Bromide | Terbium(III) Bromide |

| Stable Hydrate (B1144303) | Heptahydrate (LaBr₃·7H₂O) | Hexahydrate (TbBr₃·6H₂O) |

| Anhydrous Crystal Structure | Hexagonal (UCl₃ type) | Trigonal (BiI₃ type) |

| Coordination (Anhydrous) | 9-coordinate | 6-coordinate |

Comparison with Other Lanthanide(III) Halides and Hydrates

When comparing this compound to other lanthanide(III) halides, distinct trends emerge based on both the lanthanide ion and the halide.

Effect of the Halide (F⁻, Cl⁻, Br⁻, I⁻): The properties of lanthanide halides vary significantly with the identity of the halide ion.

Structure: Anhydrous Terbium(III) chloride (TbCl₃) adopts a hexagonal UCl₃-type structure, whereas anhydrous Terbium(III) bromide (TbBr₃) has a trigonal bismuth iodide (BiI₃) type structure. wikipedia.orgwikipedia.org This difference in crystal packing reflects the influence of the larger bromide ion compared to the chloride ion.

Hygroscopicity: Lanthanide bromides and chlorides are notably hygroscopic, readily absorbing water from the atmosphere to form stable hydrates. wikipedia.orgwikipedia.orgwikipedia.org Terbium(III) fluoride, in contrast, is much less soluble in water. wikipedia.org

Hydrates: The number of water molecules in the stable hydrate form can differ. For instance, Terbium(III) chloride and bromide both form stable hexahydrates. google.comwikipedia.org A comprehensive study of lanthanide chloride hydrates shows that heavier lanthanides (Praseodymium to Lutetium) form hexaaquadichlorido-lanthanide(III) chloride, [LnCl₂(H₂O)₆]Cl, complexes. nih.gov This is consistent with the structure observed for terbium bromide hexahydrate.

Effect of the Lanthanide Ion: Across the lanthanide series, the contraction of the ionic radius leads to systematic changes in the properties of their halides.

Coordination Number: As the lanthanide ion becomes smaller, the coordination number tends to decrease. This is evident in the structures of hydrated chlorides, where the early, larger lanthanides (La, Ce) exhibit a higher coordination number in dimeric structures, while the smaller, later lanthanides form monomeric complexes with a lower coordination number. nih.gov

Thermal Stability: The thermal decomposition behavior of hydrated halides is also affected. For lanthanide chloride hydrates, the temperature at which hydrolysis begins to form oxychlorides varies across the series. urfu.ru Ytterbium chloride hydrate, for example, is the most susceptible to hydrolysis among those studied. urfu.ru This suggests that the stability of the hydrated complex against hydrolysis is dependent on the specific lanthanide ion.

Luminescent Properties: The unique electronic configurations of each lanthanide ion give rise to distinct spectroscopic properties. rsc.org While Terbium(III) is known for its strong green emission, other lanthanides like Europium(III) are famous for red emission. mdpi.com These characteristic emissions are utilized in various applications, from displays to bioimaging. semi.ac.cncalpoly.edu

| Compound | Formula | Anhydrous Crystal Structure Type | Stable Hydrate |

| Terbium(III) Fluoride | TbF₃ | Orthorhombic (YF₃ type) | - |

| Terbium(III) Chloride | TbCl₃ | Hexagonal (UCl₃ type) | Hexahydrate |

| Terbium(III) Bromide | TbBr₃ | Trigonal (BiI₃ type) | Hexahydrate |

| Terbium(III) Iodide | TbI₃ | Trigonal (BiI₃ type) | - |

| Lanthanum(III) Bromide | LaBr₃ | Hexagonal (UCl₃ type) | Heptahydrate |

Emerging Research Avenues and Potential Discoveries in this compound Chemistry

The unique luminescent and magnetic properties of terbium compounds, including this compound, position them at the forefront of several emerging research fields. sinoraremineral.com Future discoveries are anticipated to harness these properties for novel applications.

Advanced Materials and Nanotechnology:

Luminescent Probes and Bioimaging: Research is actively exploring the use of terbium-based compounds as luminescent labels for biological assays and medical imaging. semi.ac.cn The sharp and stable green emission of Tb³⁺ offers advantages over traditional organic fluorophores, such as reduced background autofluorescence and deeper tissue penetration when used with appropriate excitation schemes. semi.ac.cnsfa-oxford.com Terbium-based nanoparticles are being investigated for bioimaging, allowing for more precise visualization of cells and tissues. ontosight.ai Future work on terbium(III) bromide could involve its incorporation into nanostructures or metal-organic frameworks (MOFs) to create highly sensitive and targeted bio-probes. mdpi.commdpi.com

Scintillators for Radiation Detection: Cerium-doped lanthanum bromide (LaBr₃:Ce) is a high-performance scintillator material used in gamma-ray spectroscopy. wikipedia.orgspiedigitallibrary.org Given the similar chemistry, there is potential for developing new scintillator materials based on terbium bromide, possibly doped with other elements, to tune the scintillation properties for specific detection applications.

Green Energy and Sustainability:

Solid Oxide Fuel Cells (SOFCs): Terbium oxide is used to improve the ionic conductivity and lifespan of SOFCs. sinoraremineral.com Research into terbium bromide could explore its potential as a precursor for synthesizing novel electrode or electrolyte materials for energy conversion devices.

Solar Technologies: Terbium's ability to convert UV light into visible light is a promising avenue for enhancing the efficiency of photovoltaic cells. sinoraremineral.com Terbium(III) bromide could be investigated as a dopant or as a component in down-conversion layers for solar panels, potentially boosting their energy output.

Quantum Technologies and Advanced Electronics:

Quantum Computing: The magnetic properties of terbium ions are being explored for their potential role in quantum computing. sinoraremineral.com The precise control of the electronic states of terbium ions embedded in a crystal lattice, such as that of a bromide compound, could lead to the development of new quantum bits (qubits).

Magneto-Optical Materials: Compounds like Terbium Gallium Garnet (TGG) are used as magneto-optical materials. wikipedia.org Research into new terbium halides and their complex structures could lead to the discovery of materials with enhanced magneto-optical properties for use in optical isolators and data storage.

The path forward for this compound chemistry involves synthesizing novel composite materials, exploring its role in nanotechnology, and harnessing its fundamental physical properties for next-generation technological applications. sfa-oxford.comontosight.ai

Q & A

Q. What are the recommended synthesis methods for Terbium(III) bromide hexahydrate, and how do reaction conditions influence purity?

this compound can be synthesized via direct reaction of Tb metal or Tb oxides with hydrobromic acid under controlled hydration. For example, analogous terbium chloride hexahydrate synthesis involves refluxing Tb₂O₃ with HCl, followed by crystallization under vacuum . Reaction temperature (60–80°C) and stoichiometric excess of HBr are critical to avoid oxybromide impurities. Post-synthesis, vacuum drying at 40–50°C ensures hydration stability .

Q. What characterization techniques are essential for verifying the structural integrity of this compound?

Key techniques include:

- X-ray Diffraction (XRD): Confirms crystallinity and hexagonal phase structure, analogous to NaLaF₄:Tb³⁺ systems .

- Thermogravimetric Analysis (TGA): Quantifies hydration states (e.g., mass loss at ~100–150°C corresponds to H₂O release) .

- FTIR Spectroscopy: Identifies O–H stretching (3400–3500 cm⁻¹) and Tb–Br vibrations (<400 cm⁻¹) .

Q. How does the solubility of this compound in polar solvents impact experimental design?

The compound is highly soluble in water and polar solvents (e.g., ethanol), enabling its use in aqueous-phase reactions. However, rapid dissolution requires inert-atmosphere handling to prevent hydrolysis, particularly in acidic conditions . Pre-dissolution in degassed H₂O is recommended for air-sensitive syntheses .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Personal Protective Equipment (PPE): Acid-resistant gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of fine particulates, which may cause respiratory irritation .

- Waste Disposal: Segregate bromide-containing waste for neutralization (e.g., with Ca(OH)₂) before disposal .

Advanced Research Questions

Q. How can this compound be utilized in designing luminescent materials, and what coordination chemistry principles apply?

Tb³⁺ in bromide hydrates exhibits strong green emission (⁵D₄→⁷F₅ transition at 545 nm) under UV excitation. The Br⁻ ligands act as weak sensitizers, necessitating co-doping with organic ligands (e.g., β-diketonates) or inorganic matrices (e.g., MOFs) to enhance antenna effects . Energy transfer efficiency depends on ligand field symmetry and hydration shell stability .

Q. What strategies mitigate the hygroscopic nature of this compound during long-term experiments?

Q. How should researchers address contradictions in reported crystallographic data for Terbium(III) bromide hydrates?

Discrepancies in lattice parameters often arise from variations in hydration states or impurities. To resolve:

Q. What are the advantages of co-doping this compound with Eu³⁺ or Dy³⁺ for tunable emission?

Co-doping enables energy transfer between lanthanides (e.g., Eu³⁺ red emission + Tb³⁺ green emission → white light). Optimal ratios (e.g., Eu:Tb = 1:2) minimize concentration quenching, achieved via hydrothermal synthesis in fluoride matrices .

Q. How can time-resolved fluorescence spectroscopy enhance analysis of Tb³⁺ emission spectra in complex matrices?

Time-resolved methods suppress background fluorescence by leveraging Tb³⁺’s long luminescence lifetime (ms range). This is critical in biological imaging or MOF-based sensors, where autofluorescence from organic ligands obscures signals .

Q. What are the stability limits of this compound under high-temperature or high-pressure conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.